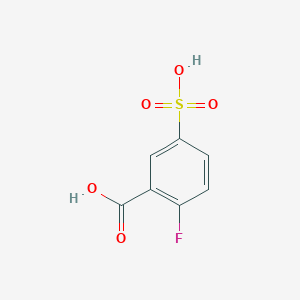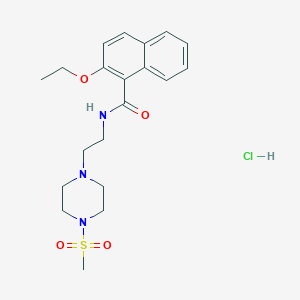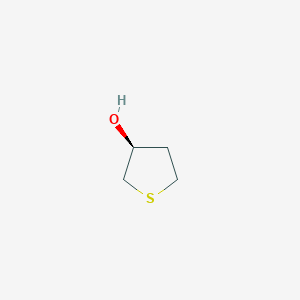
(2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol, also known as MOP, is a chiral alcohol that has been widely used in various scientific research applications. This compound is synthesized through a multi-step process, and its unique structure has led to its use in a variety of biochemical and physiological studies. In
科学研究应用
(2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol has been widely used in various scientific research applications due to its unique structure and properties. One of the primary applications of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is in the study of enzyme-catalyzed reactions. This compound has been shown to be an effective substrate for a variety of enzymes, including alcohol dehydrogenases and cytochrome P450 enzymes. (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol has also been used in the study of protein-ligand interactions, as it can form stable complexes with a variety of proteins.
作用机制
The mechanism of action of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is complex and not fully understood. However, it is believed that (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol acts as a co-factor in enzyme-catalyzed reactions, facilitating the transfer of electrons and protons between the enzyme and substrate. (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol has also been shown to interact with a variety of proteins, including cytochrome P450 enzymes and alcohol dehydrogenases, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
(2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol has a variety of biochemical and physiological effects that make it a useful compound for scientific research. This compound has been shown to be an effective substrate for a variety of enzymes, and it can also form stable complexes with proteins. (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the primary advantages of using (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol in lab experiments is its high degree of enantiomeric purity, which allows for more accurate and reproducible results. (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is also a relatively stable compound that can be stored for extended periods without degradation. However, the synthesis of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is a complex process that requires specialized equipment and expertise, which may limit its use in some laboratory settings.
未来方向
There are many future directions for research involving (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol. One potential area of research is the development of new enzyme-catalyzed reactions using (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol as a substrate. Another potential direction is the study of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol's interactions with proteins, which may provide insight into its mechanism of action. Additionally, the antioxidant properties of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol may be useful in the development of new treatments for oxidative stress-related diseases. Overall, (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is a versatile compound with many potential applications in scientific research.
合成方法
The synthesis of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol involves a multi-step process that begins with the reaction of 2-methyl-1,3-propanediol with oxirane, followed by the addition of sodium hydride and 2-methyltetrahydrofuran. This process results in the formation of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol with a high degree of enantiomeric purity. The synthesis of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is a complex process that requires careful attention to detail, and it is typically performed by experienced chemists in a laboratory setting.
属性
IUPAC Name |
(2R)-2-methyl-3-(oxolan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)5-8-3-2-4-10-8/h7-9H,2-6H2,1H3/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOASAKTOAKPAB-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2441139.png)
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(3-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B2441141.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2441144.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2441145.png)
![Tert-butyl (2R,3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-2-methylmorpholine-4-carboxylate](/img/structure/B2441147.png)
![2-(4-ethoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441150.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide](/img/structure/B2441152.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)acetamide](/img/structure/B2441153.png)

![1-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)


![[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2441158.png)
